An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)phenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)phenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
2-Chloro-6-(trifluoromethyl)phenylboronic acid, identified by the CAS number 851756-52-0 , is a specialized organoboron compound that has garnered significant attention in the field of drug discovery and development.[1][2] Its unique structural features—a trifluoromethyl group and a chlorine atom ortho to the boronic acid moiety—confer advantageous properties that medicinal chemists leverage to construct complex and biologically active molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role as a building block in the creation of novel therapeutics, particularly in the realm of kinase inhibitors.
The strategic incorporation of a trifluoromethyl (-CF3) group into a drug candidate can profoundly enhance its pharmacological profile. This is attributed to the group's high electronegativity and lipophilicity, which can lead to improved metabolic stability, increased binding affinity to target proteins, and better cell membrane permeability.[3] Consequently, trifluoromethylated intermediates like 2-Chloro-6-(trifluoromethyl)phenylboronic acid are highly valued in the synthesis of new chemical entities.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of 2-Chloro-6-(trifluoromethyl)phenylboronic acid is essential for its effective use in synthesis and for predicting the characteristics of the resulting molecules.
| Property | Value | Source |
| CAS Number | 851756-52-0 | [1][2] |
| Molecular Formula | C₇H₅BClF₃O₂ | [1][4] |
| Molecular Weight | 224.37 g/mol | [1][4] |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C | [1] |
Synthesis of 2-Chloro-6-(trifluoromethyl)phenylboronic acid: A Methodological Overview
The synthesis of arylboronic acids often involves the conversion of an aryl halide to an organometallic intermediate, which is then quenched with a borate ester. A plausible and commonly employed route for the preparation of 2-Chloro-6-(trifluoromethyl)phenylboronic acid is the lithiation-borylation of 1-chloro-2-(trifluoromethyl)benzene.
Experimental Protocol: Lithiation-Borylation
This protocol is a generalized procedure based on established methods for the synthesis of arylboronic acids.[7]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-chloro-2-(trifluoromethyl)benzene and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium or sec-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the organolithium intermediate.
-
Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added dropwise to the cooled solution, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2-3 hours.
-
Quenching and Workup: The reaction is slowly warmed to room temperature and then quenched by the careful addition of aqueous hydrochloric acid. The mixture is stirred vigorously for 1 hour to hydrolyze the boronate ester.
-
Extraction and Purification: The aqueous layer is separated and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 2-Chloro-6-(trifluoromethyl)phenylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
2-Chloro-6-(trifluoromethyl)phenylboronic acid is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction is widely employed in the synthesis of biaryls and substituted aromatic compounds, which are common motifs in many pharmaceutical agents.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.
Protocol for a Typical Suzuki-Miyaura Coupling
This is a representative protocol for the coupling of 2-Chloro-6-(trifluoromethyl)phenylboronic acid with an aryl halide.
-
Reaction Setup: To a flame-dried Schlenk flask is added the aryl halide, 2-Chloro-6-(trifluoromethyl)phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added via syringe.
-
Reaction: The mixture is heated with vigorous stirring to the desired temperature (typically 80-110 °C) and the reaction progress is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The unique substitution pattern of 2-Chloro-6-(trifluoromethyl)phenylboronic acid makes it a valuable building block for the synthesis of kinase inhibitors. Many kinase inhibitors feature a biaryl core, where one of the aromatic rings is highly substituted to achieve selectivity and potency. The 2-chloro-6-(trifluoromethyl)phenyl moiety can serve as a key pharmacophore that interacts with specific residues in the kinase active site.
While a specific, publicly disclosed drug synthesized from this exact boronic acid is not readily identifiable, its utility can be illustrated through its application in the synthesis of analogues of known kinase inhibitors. For instance, compounds with similar substitution patterns have been investigated as inhibitors of various kinases involved in cancer and inflammatory diseases. The Suzuki-Miyaura coupling provides a direct and efficient method to incorporate the 2-chloro-6-(trifluoromethyl)phenyl group into a heterocyclic core, a common feature of many kinase inhibitors.[3]
Conclusion
2-Chloro-6-(trifluoromethyl)phenylboronic acid is a highly functionalized and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategic combination of a boronic acid for versatile cross-coupling reactions and the beneficial electronic and steric properties of the chloro and trifluoromethyl substituents make it an important tool for the synthesis of novel and potent drug candidates. A solid understanding of its synthesis, properties, and reactivity in key transformations like the Suzuki-Miyaura coupling is essential for researchers and scientists aiming to develop the next generation of therapeutics.
References
- 1H-NMR and 13C-NMR Spectra. (n.d.).
-
Supporting Information. (n.d.). Theranostics. Retrieved from [Link]
- Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters. (2020).
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules, 26(7), 2035.
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
-
2-Chloro-5-(trifluoromethyl)phenylboronic acid. (n.d.). PubChem. Retrieved from [Link]
- Durka, K., Kliś, T., & Serwatowski, J. (2015). Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid tetrahydrofuran monosolvate.
-
13C-NMR chemical shifts (ppm) in acetone-d6, multiplicity and... (n.d.). ResearchGate. Retrieved from [Link]
-
Standard Lithiation–Borylation A user's guide. (2017). Retrieved from [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Pharmaceuticals, 15(4), 456.
- Zhou, B. (2019). Lithiation—Borylation Methodology: Applications in the Synthesis of Polypropionate Fragment and Polyfluoromethylation Reactions of Organoboronic Esters [Doctoral Thesis, University of Bristol].
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. (2013). Molbank, 2013(4), M808.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). Pharmaceuticals, 12(3), 119.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2017). Molecules, 22(11), 1957.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences, 2(10), 949-974.
Sources
- 1. achmem.com [achmem.com]
- 2. 2-Chloro-6-(trifluoromethyl)phenylboronic acid | [frontierspecialtychemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]

